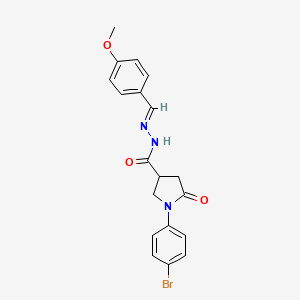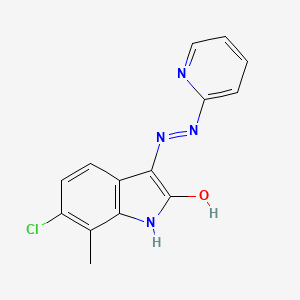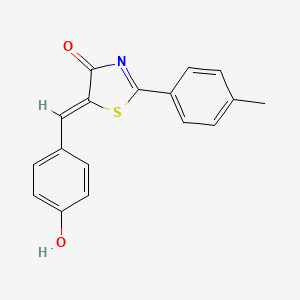
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole)
Vue d'ensemble
Description
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole), also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. In
Mécanisme D'action
The mechanism of action of 3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) is similar to that of other synthetic cannabinoids. This compound binds to the CB1 receptor, which is located primarily in the brain and central nervous system. Once bound, this compound activates the CB1 receptor, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can cause changes in heart rate, blood pressure, and body temperature. This compound has also been shown to have a potent effect on the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) in lab experiments is its potency. This compound has been shown to have a potent effect on the CB1 receptor, making it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, one limitation of using this compound is its potential for abuse. Due to its potent psychoactive effects, this compound should be handled with caution and only used in a controlled laboratory setting.
Orientations Futures
There are several future directions for research on 3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole). One area of research could be to study the long-term effects of this compound on the brain and behavior. Another area of research could be to study the potential therapeutic uses of this compound, such as in the treatment of pain or anxiety disorders. Additionally, research could be done to develop new synthetic cannabinoids with improved safety and efficacy profiles.
Applications De Recherche Scientifique
3,3'-(1,3-benzodioxol-4-ylmethylene)bis(2-methyl-1H-indole) has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to have high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. Studies have also shown that this compound has a potent effect on the endocannabinoid system, which plays a crucial role in regulating mood, appetite, and pain sensation.
Propriétés
IUPAC Name |
3-[1,3-benzodioxol-4-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-15-23(17-8-3-5-11-20(17)27-15)25(19-10-7-13-22-26(19)30-14-29-22)24-16(2)28-21-12-6-4-9-18(21)24/h3-13,25,27-28H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCGEELKFQCYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C4C(=CC=C3)OCO4)C5=C(NC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3872154.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3872160.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3872168.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B3872175.png)
![6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B3872194.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872199.png)

![3-(2-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872217.png)

![methyl (4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3872220.png)

![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872245.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3872253.png)
